molecular formula C12H9N B8452913 5-Ethynyl-2-methyl-quinoline

5-Ethynyl-2-methyl-quinoline

Cat. No.: B8452913
M. Wt: 167.21 g/mol
InChI Key: HWXCGNBOEACVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2-methyl-quinoline is a quinoline derivative featuring a methyl group at position 2 and an ethynyl (-C≡CH) group at position 4. Quinoline derivatives are renowned for their heterocyclic aromatic structure, which enables diverse biological and pharmacological activities, including roles as HIV-1 integrase inhibitors, antiallergic agents, and anticancer compounds .

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

5-ethynyl-2-methylquinoline

InChI

InChI=1S/C12H9N/c1-3-10-5-4-6-12-11(10)8-7-9(2)13-12/h1,4-8H,2H3

InChI Key

HWXCGNBOEACVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 5-Ethynyl-2-methyl-quinoline and related compounds:

Compound Substituents Positions Key Properties/Applications References
This compound Ethynyl (-C≡CH), Methyl 5, 2 Potential bioactivity (e.g., enzyme inhibition); enhanced reactivity due to ethynyl sp-hybridization
E-2-Styrylquinolines Styryl (C₆H₅-CH=CH), Methyl 2 HIV-1 integrase inhibition, leukotriene receptor antagonism, antiallergic activity
4-Hydroxy-2-methyl-quinoline Hydroxy (-OH), Methyl 4, 2 Increased hydrophilicity; limited toxicity data; storage at 2–8°C
7-(2-Ethoxyethoxy)quinoline Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) 7 Insufficient toxicity and ecological data; R&D use only
Key Observations:

Substituent Position: The position of substituents significantly impacts biological activity. For example, E-2-styrylquinolines derive their bioactivity (e.g., HIV-1 inhibition) from the conjugated styryl group at position 2, enabling π-π interactions with target enzymes . In contrast, the ethynyl group at position 5 in this compound may favor nucleophilic addition or cycloaddition reactions, broadening synthetic utility.

Functional Group Effects: Ethynyl vs. Styryl: The ethynyl group’s linear geometry and electron-withdrawing nature could reduce steric hindrance and alter electronic distribution compared to the planar, electron-rich styryl group. This may influence binding kinetics in drug-target interactions. Hydroxy vs.

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